molecular formula C14H19NO3 B12635372 Ethyl 3-(2-ethoxyanilino)but-2-enoate CAS No. 920312-66-9

Ethyl 3-(2-ethoxyanilino)but-2-enoate

Cat. No.: B12635372
CAS No.: 920312-66-9
M. Wt: 249.30 g/mol
InChI Key: JGBJPHLJVLXBAY-UHFFFAOYSA-N
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Description

Ethyl 3-(2-ethoxyanilino)but-2-enoate: is an organic compound with the molecular formula C14H19NO3 It is an ester derivative of butenoic acid and is characterized by the presence of an ethoxy group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2-ethoxyanilino)but-2-enoate typically involves the esterification of butenoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

  • Esterification Reaction:

    • Reactants: Butenoic acid, ethanol
    • Catalyst: Concentrated sulfuric acid
    • Conditions: Reflux for several hours
    • Product: Ethyl butenoate
  • Amination Reaction:

    • Reactants: Ethyl butenoate, 2-ethoxyaniline
    • Catalyst: Base (e.g., sodium hydroxide)
    • Conditions: Room temperature, stirring
    • Product: this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-ethoxyanilino)but-2-enoate undergoes various chemical reactions, including:

  • Oxidation:

    • Reagents: Potassium permanganate, hydrogen peroxide
    • Conditions: Acidic or basic medium
    • Products: Corresponding carboxylic acids
  • Reduction:

    • Reagents: Lithium aluminum hydride, sodium borohydride
    • Conditions: Anhydrous solvents
    • Products: Corresponding alcohols
  • Substitution:

    • Reagents: Halogens (e.g., chlorine, bromine)
    • Conditions: Room temperature, solvent (e.g., dichloromethane)
    • Products: Halogenated derivatives

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Bromine in dichloromethane

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated esters

Scientific Research Applications

Ethyl 3-(2-ethoxyanilino)but-2-enoate has several applications in scientific research, including:

  • Chemistry:

    • Used as a building block in organic synthesis
    • Intermediate in the synthesis of complex molecules
  • Biology:

    • Studied for its potential biological activity
    • Used in the development of bioactive compounds
  • Medicine:

    • Investigated for its potential pharmacological properties
    • Used in the synthesis of drug candidates
  • Industry:

    • Used in the production of specialty chemicals
    • Intermediate in the manufacture of agrochemicals

Mechanism of Action

The mechanism of action of ethyl 3-(2-ethoxyanilino)but-2-enoate involves its interaction with specific molecular targets. The compound can undergo nucleophilic addition reactions, where the ethoxy group acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.

Molecular Targets and Pathways:

    Enzymes: Inhibition or activation of specific enzymes

    Receptors: Binding to receptor sites, modulating their activity

    Pathways: Involvement in metabolic pathways, affecting cellular processes

Comparison with Similar Compounds

Ethyl 3-(2-ethoxyanilino)but-2-enoate can be compared with other similar compounds, such as:

  • Ethyl butenoate:

    • Similar structure but lacks the aniline moiety
    • Used as a flavoring agent and in organic synthesis
  • Ethyl 2-butenoate:

    • Similar ester functionality but different substitution pattern
    • Used in the synthesis of pharmaceuticals and agrochemicals
  • Ethyl 3-ethoxybut-2-enoate:

    • Similar ester functionality with an ethoxy group
    • Used in the synthesis of fine chemicals

Properties

CAS No.

920312-66-9

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl 3-(2-ethoxyanilino)but-2-enoate

InChI

InChI=1S/C14H19NO3/c1-4-17-13-9-7-6-8-12(13)15-11(3)10-14(16)18-5-2/h6-10,15H,4-5H2,1-3H3

InChI Key

JGBJPHLJVLXBAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=CC(=O)OCC)C

Origin of Product

United States

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